(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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Overview
Description
(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with fluorophenyl groups, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with fluorophenyl groups. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of piperazine with fluorobenzyl halides under basic conditions.
Reductive Amination: This method uses fluorobenzaldehydes and piperazine in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various fluorinated derivatives and substituted piperazines, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl groups enhance its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a similar fluorinated aromatic structure.
Uniqueness
What sets (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone apart is its dual fluorophenyl substitution on the piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERTWICZVBGFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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